2-Methoxy-6-(methylamino)pyridine

説明

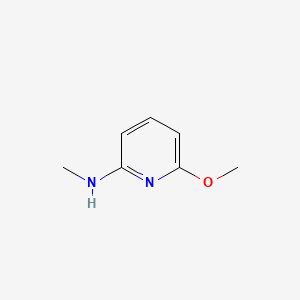

2-Methoxy-6-(methylamino)pyridine is an organic compound with the molecular formula C7H10N2O. It is a derivative of pyridine, characterized by the presence of a methoxy group at the second position and a methylamino group at the sixth position of the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(methylamino)pyridine typically involves the reaction of 2-chloro-6-methoxypyridine with methylamine. The reaction is carried out in a sealed tube at elevated temperatures (around 170°C) for several hours. After the reaction, the mixture is cooled, diluted with water, and extracted with dichloromethane to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

化学反応の分析

Nucleophilic Substitution Reactions

The methoxy group at position 2 and methylamino group at position 6 participate in nucleophilic substitutions under varying conditions:

Chlorine Displacement with Methylamine

A primary synthesis route involves reacting 2-chloro-6-methoxypyridine with methylamine:

Reaction :

2-Chloro-6-methoxypyridine + Methylamine → 2-Methoxy-6-(methylamino)pyridine

| Parameter | Value | Source |

|---|---|---|

| Conditions | 170°C, 7h (sealed tube) | |

| Solvent | Aqueous methylamine (40%) | |

| Workup | DCM extraction, column chromatography | |

| Yield | 31% |

Characterization by

confirmed the product: δ 7.37 (t,

, 1H), 3.86 (s, 3H, OCH

), 2.90 (s, 3H, NCH

) .

Fluorine Displacement in Polyhalogenated Derivatives

In related systems (e.g., 2,6-difluoropyridine derivatives), methylamine selectively substitutes fluorine at the 6-position under specific solvents:

| Solvent | Temperature | Regioselectivity | Yield | Reference |

|---|---|---|---|---|

| THF | 5°C | 2-position | 85% | |

| DMF | 5°C | 6-position | 70% |

This highlights solvent-dependent regioselectivity, with polar aprotic solvents (DMF) favoring 6-substitution .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic attacks, directed by substituents:

-

Methoxy group (position 2): Activates the ring, directing electrophiles to positions 3 and 5.

-

Methylamino group (position 6): Further activates positions 5 and 3.

Experimental evidence from analogous systems shows nitration and sulfonation preferentially occur at position 5 due to steric and electronic effects.

Condensation Reactions

The methylamino group reacts with carbonyl compounds to form Schiff bases or heterocyclic derivatives. For example:

Reaction :

this compound + Aldehyde → Imine derivative

| Application | Outcome | Source |

|---|---|---|

| Medicinal chemistry | Enhanced bioactivity via structural modulation |

These derivatives are pivotal in drug discovery for optimizing pharmacokinetic profiles.

Solvent and Temperature Effects

Critical parameters influencing reaction pathways include:

Solvent Polarity

-

Polar aprotic solvents (DMF) : Promote 6-substitution in dichloropyridine precursors .

-

Non-polar solvents (CH

Cl

) : Favor 2-substitution due to reduced solvation of nucleophiles .

Temperature

Higher temperatures (e.g., 170°C) accelerate substitution but may reduce selectivity .

科学的研究の応用

Medicinal Chemistry Applications

2-Methoxy-6-(methylamino)pyridine has been investigated for its pharmacological properties, particularly as an antiemetic agent. Research indicates that derivatives of this compound exhibit antagonistic activity on serotonin 5-HT3 receptors and dopamine D2 and D3 receptors, which are crucial in managing nausea and vomiting associated with chemotherapy and other medical treatments .

Antiemetic Properties

The compound has shown promise in developing broad-spectrum antiemetic agents. For instance, a derivative known as AS-8112 was identified as a potent antagonist for the aforementioned receptors, leading to its selection for further clinical evaluation due to its efficacy and safety profile .

Case Studies

Several case studies highlight the practical applications of this compound:

Pharmacological Studies

In one study, the compound was evaluated for its effects on the central nervous system (CNS). It demonstrated minimal CNS depression while effectively blocking emesis pathways, indicating a favorable safety profile for potential therapeutic use .

Cosmetic Applications

Another area of interest is its use in cosmetic formulations. The compound has been included in hair dye products due to its stability and effectiveness as a dye precursor, showing no significant irritation in ocular toxicity tests .

Toxicological Profile

While this compound shows promise in various applications, it is essential to consider its toxicological aspects. Studies have indicated that it can cause skin irritation and serious eye irritation at certain concentrations . Therefore, safety evaluations are critical when considering its use in consumer products.

作用機序

The mechanism of action of 2-Methoxy-6-(methylamino)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to its observed biological activities .

類似化合物との比較

2-Methoxypyridine: This compound has a methoxy group at the second position but lacks the methylamino group, making it less reactive in certain nucleophilic substitution reactions.

2,6-Dimethoxypyridine: This compound has methoxy groups at both the second and sixth positions, which can influence its reactivity and chemical properties.

2-(Dimethylamino)pyridine: This compound has a dimethylamino group at the second position, which can enhance its nucleophilicity and make it a useful catalyst in various organic reactions.

Uniqueness: 2-Methoxy-6-(methylamino)pyridine is unique due to the presence of both a methoxy group and a methylamino group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in organic synthesis and medicinal chemistry .

生物活性

2-Methoxy-6-(methylamino)pyridine, with the molecular formula C7H10N2O, is an organic compound that belongs to the pyridine family. It features a methoxy group at the second position and a methylamino group at the sixth position of the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antifungal and antimicrobial applications .

Antifungal and Antimicrobial Properties

Research indicates that this compound exhibits notable antifungal and antimicrobial properties. It has been identified as a precursor in the synthesis of various medicinal compounds, including antifungal agents like liranaftate, which is used to treat skin infections caused by fungi . The compound's mechanism of action involves its interaction with specific enzymes or receptors within microbial cells, leading to inhibition of growth or cell death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antifungal | Effective against dermatophytes | |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Cytotoxicity | Potential effects on cancer cells |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have shown that modifications in the pyridine ring can significantly affect the biological activity of this compound. The presence of both methoxy and methylamino groups enhances its nucleophilicity and reactivity, making it a valuable candidate for further drug development .

Study 1: Antifungal Efficacy

A study conducted on the antifungal efficacy of this compound demonstrated significant activity against various strains of dermatophytes. The compound was tested in vitro, showing a minimum inhibitory concentration (MIC) comparable to established antifungal agents.

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was evaluated against several Gram-positive bacterial strains. The results indicated a promising antibacterial effect, warranting further exploration into its potential as an antimicrobial agent in clinical settings.

The mechanism by which this compound exerts its biological effects involves its ability to act as a nucleophile in various chemical reactions. This property enables it to form new chemical bonds with biological targets, such as enzymes or receptors involved in microbial metabolism. Such interactions can disrupt normal cellular functions, leading to growth inhibition or cell death .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Methoxypyridine | Methoxy group only | Moderate antifungal activity |

| 2,6-Dimethoxypyridine | Two methoxy groups | Enhanced reactivity |

| 2-(Dimethylamino)pyridine | Dimethylamino group at position two | Stronger nucleophilicity |

特性

IUPAC Name |

6-methoxy-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-6-4-3-5-7(9-6)10-2/h3-5H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXHQLRBOZRJHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501008232 | |

| Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88569-83-9 | |

| Record name | 6-Methoxy-N-methylpyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501008232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。